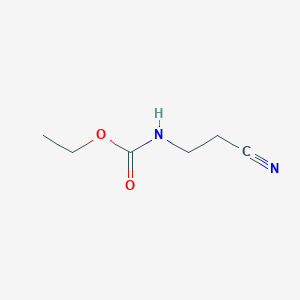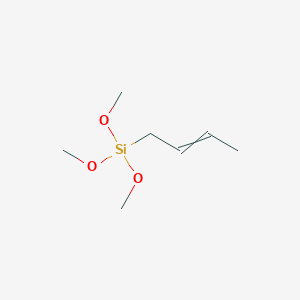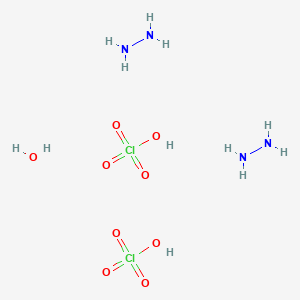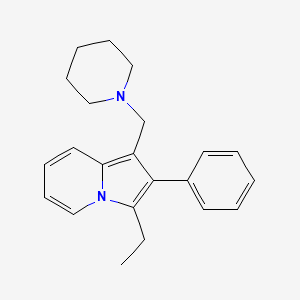
Ethyl (2-cyanoethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-cyanoethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a cyanoethyl group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2-cyanoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions
Ethyl (2-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethyl and cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Aminoethyl carbamate derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
科学研究应用
Ethyl (2-cyanoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of ethyl (2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its cyano group can interact with nucleophiles, leading to various biochemical effects.
相似化合物的比较
Ethyl (2-cyanoethyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
This compound is unique due to the presence of both an ethyl group and a cyanoethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more applications and deepen our understanding of its properties and mechanisms of action.
属性
CAS 编号 |
17686-49-6 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC 名称 |
ethyl N-(2-cyanoethyl)carbamate |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)8-5-3-4-7/h2-3,5H2,1H3,(H,8,9) |
InChI 键 |
LXRRVDLNCROODH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)






![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)



![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
